6,8-Dibromoimidazo[1,2-a]pyrazine (63744-22-9): Documented Regioselective Methoxy Substitution vs. Isomeric 3,5-Dibromo Analog
Direct comparative NMR studies confirm that 6,8-dibromoimidazo[1,2-a]pyrazine and 3,5-dibromoimidazo[1,2-a]pyrazine exhibit distinct nucleophilic substitution patterns when treated with methoxide. This differential reactivity, validated by 13C NMR chemical shift assignments, is critical for predicting and controlling regioselective functionalization in multi-step syntheses [1].
| Evidence Dimension | Nucleophilic substitution outcome with methoxide |
|---|---|
| Target Compound Data | Distinct substitution product pattern; reactive at brominated positions per 13C NMR |
| Comparator Or Baseline | 3,5-Dibromoimidazo[1,2-a]pyrazine; distinct substitution product pattern per 13C NMR |
| Quantified Difference | Qualitatively different substitution behavior (regioisomeric outcome) as reported by 13C NMR |
| Conditions | Methoxide nucleophile; 13C NMR spectroscopic analysis in solution |
Why This Matters
The NMR-validated difference in regioselectivity directly impacts which disubstituted analog is suitable for a given synthetic sequence, eliminating guesswork in procurement for diversity-oriented synthesis.
- [1] Bonnet PA, Sablayrolles C, Chapat JP. Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. Australian Journal of Chemistry. 1984;37(6):1357-1361. View Source
